Application Summary: 2-Amino-3,3-dimethylbutan-1-ol is used in the study of biomolecule:ligand complexes.
Methods of Application: This compound is likely used in computational models and simulations to understand the interactions between biomolecules and ligands.
Results or Outcomes: The outcomes of these studies can contribute to our understanding of molecular interactions, which is crucial in fields like drug design.
Application Summary: This compound is used in structure-based drug design.
Methods of Application: In structure-based drug design, researchers use the 3D structure of the biological target to design drugs.
Results or Outcomes: This approach can lead to the development of new drugs with improved efficacy and reduced side effects.
Application Summary: 2-Amino-3,3-dimethylbutan-1-ol is used as a building block in organic synthesis.
Methods of Application: This compound can be used in various chemical reactions to synthesize more complex molecules.
Application Summary: This compound is used in free energy calculations.
Methods of Application: In free energy calculations, the compound is likely used in computational models to understand the thermodynamics of molecular interactions.
Results or Outcomes: The outcomes of these studies can contribute to our understanding of molecular thermodynamics, which is crucial in fields like drug design and biomolecular research.
Application Summary: 2-Amino-3,3-dimethylbutan-1-ol is used in the refinement of X-ray crystal complexes.
Methods of Application: This compound is likely used in computational models and simulations to refine the structures obtained from X-ray crystallography.
Results or Outcomes: The outcomes of these studies can contribute to our understanding of molecular structures, which is crucial in fields like drug design and biomolecular research.
Application Summary: This compound is used in the manufacture of laboratory chemicals.
Application Summary: This compound is used in computational chemistry for the study of biomolecule:ligand complexes.
Methods of Application: In computational chemistry, this compound is likely used in computational models and simulations to understand the interactions between biomolecules and ligands.
2-Amino-3,3-dimethylbutan-1-ol is an organic compound with the molecular formula C6H15NO and a molecular weight of 117.19 g/mol. This compound features a branched structure that includes both an amino group and a hydroxyl group, contributing to its unique chemical properties and reactivity. It is classified as a secondary amine and a primary alcohol, making it versatile in various
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents such as halogens or alkylating agents.
The synthesis of 2-Amino-3,3-dimethylbutan-1-ol typically involves the reaction of 3,3-dimethylbutan-1-ol with ammonia or amines under controlled conditions. Catalysts are often employed to facilitate the formation of the amino alcohol. In industrial settings, continuous flow reactors are utilized for large-scale production, allowing for better control over reaction parameters and ensuring consistent product quality .
2-Amino-3,3-dimethylbutan-1-ol finds applications across various fields:
Studies on the interactions of 2-Amino-3,3-dimethylbutan-1-ol with biological molecules have suggested that it may serve as a chiral building block in multi-step syntheses. Its interactions can lead to the formation of various bioactive compounds and intermediates essential for further chemical transformations .
Several compounds share structural similarities with 2-Amino-3,3-dimethylbutan-1-ol. These include:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2-Amino-2-methylpropan-1-ol | 112245-09-7 | 0.95 |
| 2-Amino-2-ethylbutan-1-ol | 112245-13-3 | 0.95 |
| 2-Amino-3-methylbutan-1-ol | 2026-48-4 | 0.95 |
| (2S,3S)-2-Amino-3-methylpentan-1-ol | 24629-25-2 | 0.86 |
The uniqueness of 2-Amino-3,3-dimethylbutan-1-ol lies in its branched structure combined with both amino and hydroxyl functional groups. This combination imparts distinct chemical properties compared to other similar compounds, enhancing its reactivity and utility in synthetic chemistry .